

# Octahydroindole-2-carboxylic acid as a proline analogue

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## Compound of Interest

Compound Name: Octahydroindole-2-Carboxylic Acid

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An In-depth Technical Guide to **Octahydroindole-2-carboxylic Acid** as a Proline Analogue

## Introduction

**Octahydroindole-2-carboxylic acid** (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid. Functioning as a proline analogue with a fused cyclohexane ring, it serves as a pivotal chiral building block in medicinal chemistry and drug development.<sup>[1][2]</sup> Its rigid structure is highly valuable for engineering peptides and peptidomimetics with enhanced pharmacological properties, including improved potency, metabolic stability, bioavailability, and receptor selectivity.<sup>[1][2]</sup>

Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension and heart failure.<sup>[1][2][3][4]</sup> This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships, and pharmacological applications of Oic derivatives, with a particular focus on their role as ACE inhibitors.

## Physicochemical Properties

The properties of **octahydroindole-2-carboxylic acid** can differ based on the specific stereoisomer. The most frequently utilized isomer in pharmaceutical applications is (2S,3aS,7aS)-**octahydroindole-2-carboxylic acid**.

Table 1: General Physicochemical Properties of **Octahydroindole-2-carboxylic Acid**

Property	Value	Source(s)
IUPAC Name	2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid	[2][5]
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>2</sub>	[2][5]
Molecular Weight	169.22 g/mol	[2][5]
Appearance	White to off-white crystalline solid	[1][2]

Table 2: Stereoisomer-Specific Properties

Stereoisomer	Property	Value	Source(s)
(2S,3aS,7aS)-1	Melting Point	267–269 °C	[1]
Specific Rotation [α] <sub>D</sub>	-45.6 (c 0.46, MeOH)	[1]	
(2R,3aS,7aS)-1·HCl	Melting Point	176–178 °C	[1]
Specific Rotation [α] <sub>D</sub>	+29.6 (c 0.47, MeOH)	[1]	

## Synthesis and Experimental Protocols

The synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core is a critical process involving stereoselective steps.[3] A prevalent and effective method is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the necessary cis-stereochemistry of the fused ring system.[1][3]

### Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Catalytic Hydrogenation

This protocol is adapted from published literature.[1][3][6]

Objective: To synthesize (2S,3aS,7aS)-**octahydroindole-2-carboxylic acid** from (S)-indoline-2-carboxylic acid.

Materials:

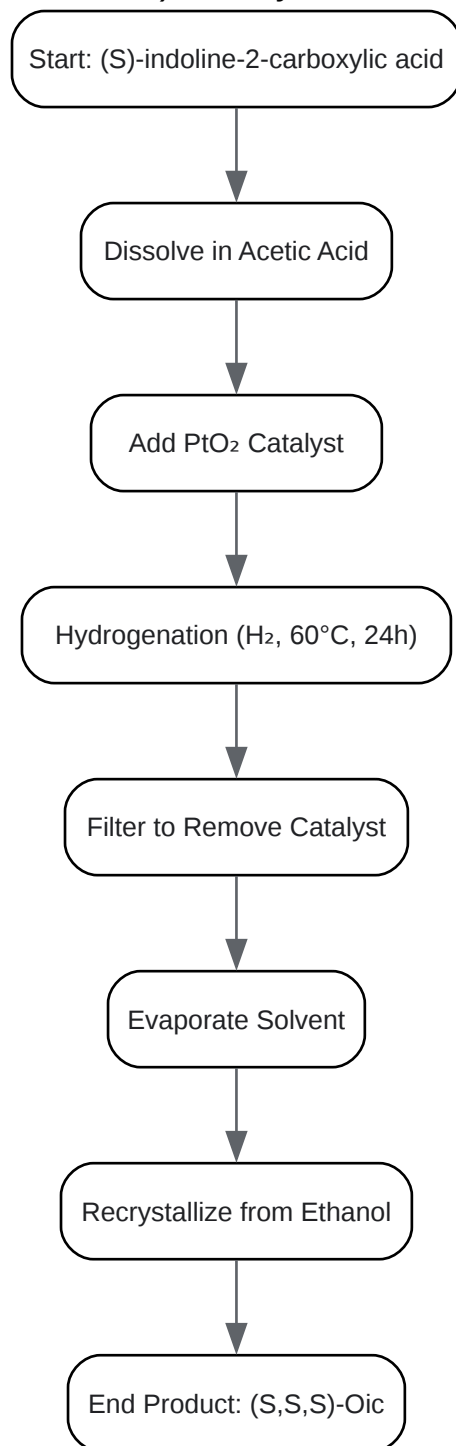
- (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol)
- Glacial acetic acid (60 mL)
- Platinum(IV) oxide (PtO<sub>2</sub>) catalyst (e.g., 300 mg) or 10% Palladium on Carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- Ethanol

Procedure:

- Hydrogenation Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.[\[1\]](#)[\[6\]](#)
- Catalyst Addition: Add the PtO<sub>2</sub> catalyst to the solution.[\[1\]](#)[\[6\]](#)
- Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 5 MPa) and heat to the reaction temperature (e.g., 60 °C).[\[7\]](#) Maintain these conditions with stirring for approximately 24 hours or until hydrogen uptake ceases.[\[1\]](#)[\[6\]](#)[\[7\]](#)
- Catalyst Removal: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of acetic acid to ensure complete recovery of the product.[\[1\]](#)
- Solvent Evaporation: Evaporate the combined filtrate to dryness under reduced pressure to obtain the crude product residue.[\[1\]](#)
- Crystallization: Recrystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-**octahydroindole-2-carboxylic acid** as a white solid. An 85% yield can be expected.[\[1\]](#)

## Logical Flow of Synthesis

## Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

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Caption: Workflow for Oic Synthesis.

## Role as a Proline Analogue in ACE Inhibition

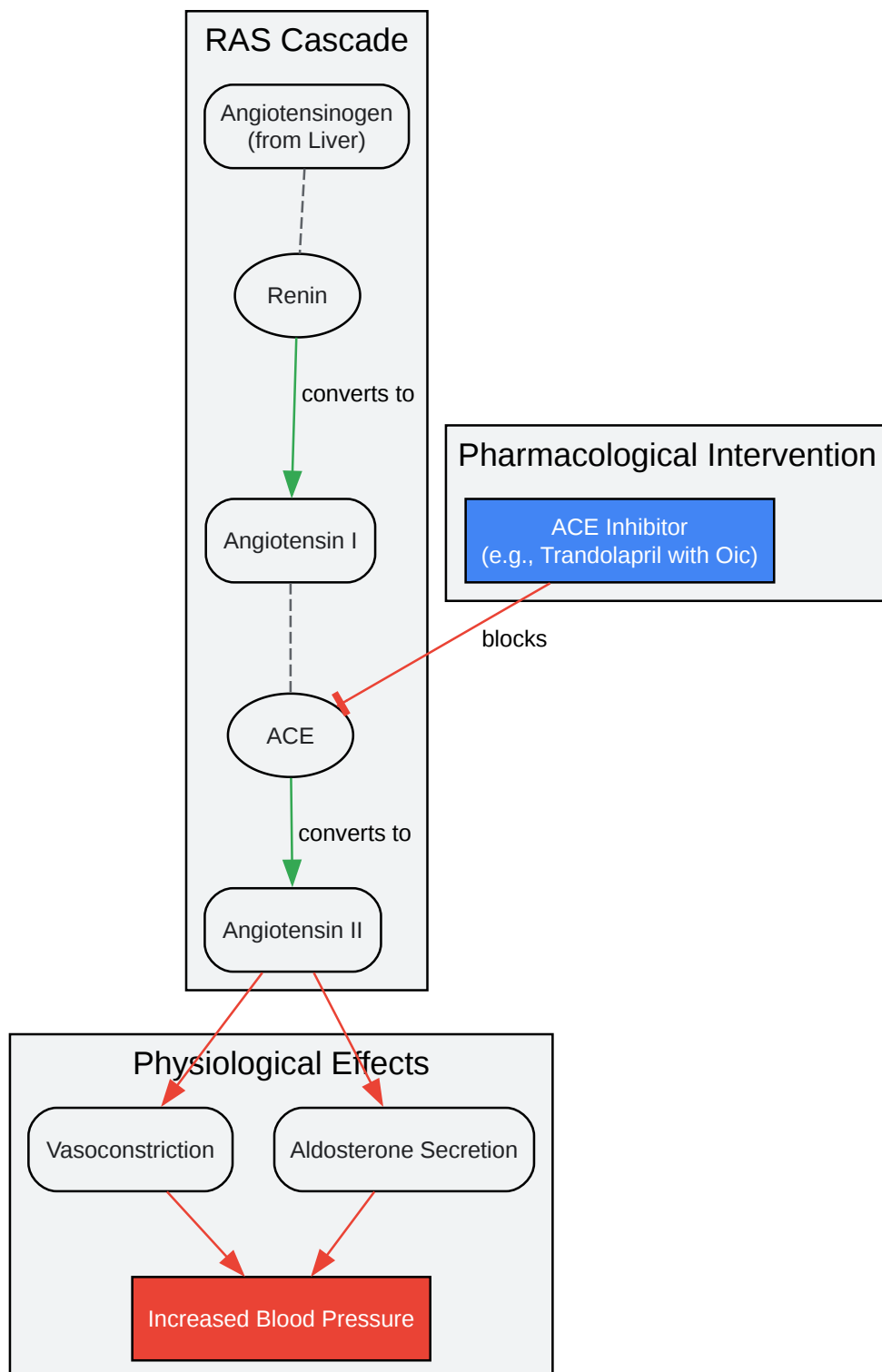
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure. Angiotensin-Converting Enzyme (ACE), a zinc metalloproteinase, is a central component of this system, responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II.[8] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.

The design of potent ACE inhibitors often incorporates structural mimics of the C-terminal dipeptide of ACE substrates. The proline residue is a key feature in many potent inhibitors, and its conformationally restricted analogues, like Oic, have proven to be particularly effective. The bicyclic structure of Oic introduces significant backbone rigidity and increased lipophilicity compared to proline.[1] This increased lipophilicity can enhance the absorption and distribution of the drug through biological membranes, thereby improving bioavailability.[1]

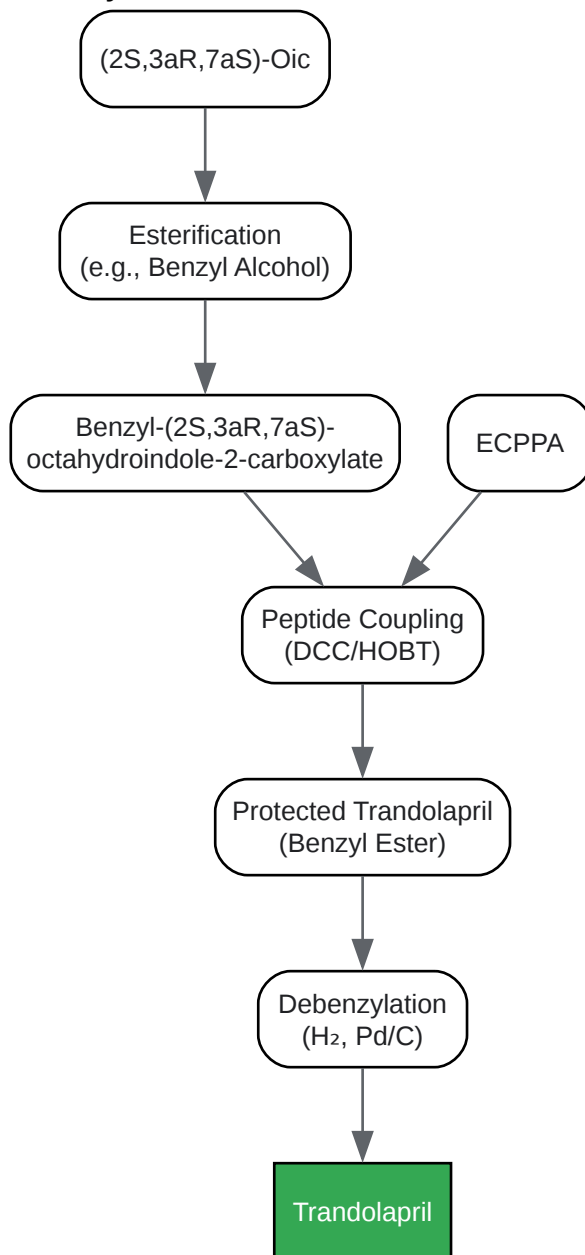
Trandolapril is an example of a potent ACE inhibitor where the Oic scaffold is a core structural component.[8]

## Signaling Pathway: Renin-Angiotensin System and ACE Inhibition

## Renin-Angiotensin System (RAS) and ACE Inhibition



## General Synthesis Workflow for Trandolapril



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